Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate
Description
Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate is a piperazine derivative characterized by a 3,4-dichlorophenyl substituent attached to a piperazine ring, which is further linked to a methyl 3-oxopropanoate ester group. The compound’s ester group and dichlorophenyl substituent influence its physicochemical properties, such as solubility and metabolic stability, which are critical for pharmacokinetic optimization.
Properties
IUPAC Name |
methyl 3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c1-21-14(20)9-13(19)18-6-4-17(5-7-18)10-2-3-11(15)12(16)8-10/h2-3,8H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBCRZSNDOEMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate typically involves the reaction of 3,4-dichloroaniline with piperazine, followed by esterification with methyl 3-oxopropanoate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and various substituted piperazine derivatives .
Scientific Research Applications
Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate is compared with analogs from the provided evidence. Key differences in substituents, ester groups, and molecular complexity are highlighted below.
Key Observations:
Structural Complexity : The target compound lacks the thiazole and ureido groups present in compounds 10g and 10h , resulting in a lower molecular weight (~340 vs. 548–564). This simplicity may enhance metabolic stability but reduce target specificity.
Substituent Effects: The 3,4-dichlorophenyl group (common in BD 1008 and 10g) is associated with enhanced sigma-1 receptor affinity in related compounds .
Ester Group : The methyl ester in the target compound may confer faster hydrolysis compared to ethyl esters in 10g/10h, affecting bioavailability.
Biological Activity
Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate (CAS: 303151-72-6) is a chemical compound that has garnered attention due to its unique structure and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C14H16Cl2N2O3
- Molecular Weight : 331.19 g/mol
- IUPAC Name : Methyl 3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-oxopropanoate
The compound features a piperazine ring substituted with a dichlorophenyl group, which contributes to its biological activity. Its ester functional group also plays a crucial role in its reactivity and interaction with biological targets .
This compound primarily interacts with specific molecular targets such as enzymes and receptors. The piperazine moiety allows for binding to these targets, leading to modulation of their activity. Research suggests that the compound may inhibit certain enzyme activities or alter receptor signaling pathways, which can result in various biological effects.
Antifilarial Activity
Recent studies have highlighted the potential of this compound in antifilarial applications. For instance, it was evaluated for its efficacy against Brugia malayi, a parasitic worm responsible for lymphatic filariasis. In preliminary trials, doses of 300 mg/kg demonstrated significant adulticidal (53.6%) and microfilaricidal (46.0%) activities, along with a sterilization effect on female worms .
Enzyme Inhibition
The compound has also shown promise in enzyme inhibition studies. It has been reported to inhibit protease activity in B. malayi, indicating its potential as a lead compound for developing new antifilarial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 1-[(3,4-dichlorophenyl)carbonyl]piperidine-4-carboxylate | Structure | Moderate enzyme inhibition |
| Methyl 3-[4-(2,3-dichlorophenyl)piperazino]-3-oxopropanoate | Structure | Similar antifilarial activity |
This compound stands out due to its specific substitution pattern and biological effects compared to these similar compounds .
Study on Antifilarial Efficacy
A notable study investigated the efficacy of this compound against B. malayi in rodent models. The findings indicated that it not only reduced adult worm populations but also inhibited the establishment of infective larvae by approximately 50% at effective doses . The results suggest a multifaceted approach to targeting filarial infections.
Enzyme Interaction Studies
Further investigations into enzyme interactions revealed that the compound could serve as a scaffold for developing inhibitors targeting specific proteases involved in parasitic survival and reproduction. This positions it as a valuable candidate for drug development in parasitic diseases.
Q & A
Basic: What are the common synthetic routes for Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate, and how do their yields compare?
Methodological Answer:
- Route 1 (Condensation with Dimethyl Carbonate): Reacting 4-(3,4-dichlorophenyl)piperazine with methyl 3-oxopropanoate derivatives in the presence of a base (e.g., KCO) under reflux. Yields ~86% for analogous compounds (e.g., methyl 3-(4-tert-butylphenyl)-3-oxopropanoate) .
- Route 2 (Cross-Coupling with Halogenated Intermediates): Using palladium-catalyzed coupling between aryl halides (e.g., 3,4-dichlorophenyl bromide) and methyl 3-oxopropanoate precursors. Yields ~62% for structurally related esters .
- Key Considerations: Optimize solvent polarity (e.g., DMF vs. THF) and reaction time to mitigate byproducts like unreacted piperazine intermediates.
Basic: What analytical techniques are critical for characterizing this compound and validating purity?
Methodological Answer:
- Structural Confirmation:
- X-ray Crystallography: Resolve stereochemistry and confirm bond angles, as demonstrated for methyl 3-(4-chlorophenyl)-3-oxopropanoate derivatives .
- NMR Spectroscopy: H and C NMR to identify peaks for the dichlorophenyl (δ 7.2–7.6 ppm), piperazino (δ 2.5–3.5 ppm), and ester carbonyl (δ 170–175 ppm) groups .
- Purity Assessment:
Basic: How can researchers screen the biological activity of this compound in early-stage studies?
Methodological Answer:
- GPCR Binding Assays: Test affinity for serotonin (5-HT) or dopamine receptors, given structural similarity to piperazine-based ligands (e.g., SR142801 and SR48968 in ) .
- Enzyme Inhibition Studies: Evaluate activity against phosphodiesterases or kinases using fluorogenic substrates, noting the dichlorophenyl group’s role in hydrophobic interactions .
- Cytotoxicity Screening: Use MTT assays on cell lines (e.g., HEK293) to rule out non-specific toxicity before mechanistic studies .
Advanced: How can reaction conditions be optimized to improve synthetic yields and reduce side products?
Methodological Answer:
- Catalyst Screening: Compare Pd(PPh) vs. Pd(OAc) for cross-coupling efficiency, as Pd-based catalysts are critical for aryl halide activation .
- Temperature Control: Lower reaction temperatures (e.g., 60°C vs. reflux) may reduce ester hydrolysis, a common side reaction in propanoate synthesis .
- Additive Use: Introduce phase-transfer catalysts (e.g., TBAB) to enhance solubility of polar intermediates in non-polar solvents .
Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Purity Reassessment: Reproduce conflicting studies with rigorous HPLC validation to exclude impurities (e.g., unreacted dichlorophenyl precursors) as confounding factors .
- Stereochemical Analysis: Use chiral HPLC or X-ray crystallography to check for racemization, which may alter receptor binding profiles .
- Assay Standardization: Normalize cell-based assays using internal controls (e.g., reference inhibitors) to minimize inter-lab variability .
Advanced: What strategies can elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Radioligand Displacement Assays: Compete with H-labeled antagonists (e.g., SR140333 in ) to quantify receptor binding affinity and selectivity .
- Metabolite Profiling: Use LC-MS to identify active metabolites, particularly ester hydrolysis products, which may contribute to off-target effects .
- Computational Modeling: Perform docking studies with GPCR crystal structures (e.g., 5-HT PDB: 6WGT) to predict binding poses and guide mutagenesis experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
